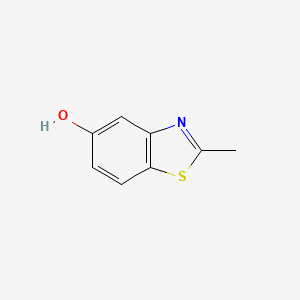

2-Methyl-1,3-benzothiazol-5-ol

CAS No.: 68867-14-1

Cat. No.: VC2488906

Molecular Formula: C8H7NOS

Molecular Weight: 165.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68867-14-1 |

|---|---|

| Molecular Formula | C8H7NOS |

| Molecular Weight | 165.21 g/mol |

| IUPAC Name | 2-methyl-1,3-benzothiazol-5-ol |

| Standard InChI | InChI=1S/C8H7NOS/c1-5-9-7-4-6(10)2-3-8(7)11-5/h2-4,10H,1H3 |

| Standard InChI Key | LAKVUPMDDFICNR-UHFFFAOYSA-N |

| SMILES | CC1=NC2=C(S1)C=CC(=C2)O |

| Canonical SMILES | CC1=NC2=C(S1)C=CC(=C2)O |

Introduction

Chemical Identity and Structure

2-Methyl-1,3-benzothiazol-5-ol is characterized by a benzene ring fused to a thiazole ring, featuring a hydroxyl group at the 5-position and a methyl group at the 2-position. This specific arrangement of functional groups contributes to its unique chemical and biological properties.

Chemical Identifiers

The following table presents the key chemical identifiers for 2-Methyl-1,3-benzothiazol-5-ol:

| Parameter | Value |

|---|---|

| CAS Registry Number | 68867-14-1 |

| Molecular Formula | C₈H₇NOS |

| Molecular Weight | 165.21 g/mol |

| IUPAC Name | 2-methyl-1,3-benzothiazol-5-ol |

| InChI | InChI=1S/C8H7NOS/c1-5-9-7-4-6(10)2-3-8(7)11-5/h2-4,10H,1H3 |

| InChI Key | LAKVUPMDDFICNR-UHFFFAOYSA-N |

| SMILES | CC1=NC2=C(S1)C=CC(=C2)O |

The molecular structure features a benzothiazole core with strategic functional group placement that distinguishes it from other benzothiazole derivatives .

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-Methyl-1,3-benzothiazol-5-ol is essential for its application in research and development. These properties influence its behavior in biological systems and its potential as a pharmaceutical intermediate.

Physical Properties

| Property | Value |

|---|---|

| Physical State | Solid |

| Melting Point | 185°C to 187°C |

| Appearance | Not explicitly stated in available literature |

| Molecular Weight | 165.21 g/mol |

Chemical Reactivity

The hydroxyl group at the 5-position makes this compound capable of participating in various chemical reactions, including oxidation, reduction, and substitution reactions. The benzothiazole scaffold allows for various modifications, making it a versatile building block for the synthesis of more complex molecules.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of benzothiazole derivatives, which can be applied or modified for the synthesis of 2-Methyl-1,3-benzothiazol-5-ol.

Traditional Synthesis Routes

The synthesis of benzothiazole derivatives typically involves the following approaches:

-

Condensation reactions between 2-aminobenzenethiol and aldehydes, ketones, acids, or acyl chlorides

-

Cyclization of thioamides

Green Chemistry Approaches

Recent advances in synthetic methodologies have focused on environmentally friendly approaches:

-

One-pot three-component reactions, which reduce solvent waste and improve efficiency

-

Microwave-assisted procedures, which require less time and often yield higher product quantities

-

Utilization of heterogeneous catalysts, such as SnP₂O₇, which can be reused multiple times without degradation of activity

For instance, Merroun et al. reported an efficient green method for benzothiazole synthesis through condensation reactions of 2-aminothiophenol with various aromatic aldehydes using SnP₂O₇ as a new heterogeneous catalyst, achieving high yields (87-95%) in very short reaction times (8-35 minutes) .

Applications and Uses

2-Methyl-1,3-benzothiazol-5-ol has several important applications, particularly in pharmaceutical research and development.

Pharmaceutical Applications

The compound is primarily used as a pharmaceutical intermediate in the synthesis of more complex bioactive molecules . Its structural features make it a valuable building block for medicinal chemistry, particularly in the development of:

-

Anti-cancer agents

-

Anti-bacterial compounds

-

Anti-tuberculosis medications

Research Applications

2-Methyl-1,3-benzothiazol-5-ol serves as an important research tool in:

-

Structure-activity relationship studies

-

Development of novel heterocyclic compounds

-

Investigation of enzyme inhibition mechanisms

Biological Activity

The biological activity of 2-Methyl-1,3-benzothiazol-5-ol and closely related benzothiazole derivatives has been the subject of extensive research.

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including 2-Methyl-1,3-benzothiazol-5-ol, can inhibit critical enzymes involved in bacterial growth and survival, such as:

-

Dihydroorotase, which is involved in pyrimidine biosynthesis

-

DNA gyrase, essential for DNA replication

-

β-ketoacyl-ACP synthase, important in fatty acid synthesis

These interactions suggest that 2-Methyl-1,3-benzothiazol-5-ol may disrupt essential metabolic pathways in target organisms, leading to antibacterial effects.

Anti-Tubercular Activity

Benzothiazole derivatives have shown promising activity against Mycobacterium tuberculosis. Research has focused on developing new benzothiazole-based anti-tubercular compounds through various synthetic pathways including:

-

Diazo-coupling

-

Knoevenagel condensation

-

Biginelli reaction

-

Molecular hybridization techniques

-

Microwave irradiation

Molecular docking studies against the target DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) have been conducted to identify potent inhibitors with enhanced anti-tubercular activity .

Research Findings and Future Directions

Current research on 2-Methyl-1,3-benzothiazol-5-ol and related benzothiazole derivatives continues to expand our understanding of their potential applications.

Recent Discoveries

Recent studies have explored:

-

The use of 2-Methyl-1,3-benzothiazol-5-ol as a starting material in synthetic reactions to produce more complex molecules with enhanced biological activities

-

Structure-activity relationships to determine which structural features contribute most significantly to biological activity

-

Molecular hybridization approaches combining benzothiazole scaffolds with other bioactive moieties

Future Research Directions

Promising areas for future investigation include:

-

Further exploration of the structure-activity relationships of 2-Methyl-1,3-benzothiazol-5-ol derivatives

-

Development of more efficient and environmentally friendly synthetic routes

-

Detailed studies on the mechanisms of action against specific pathogens

-

Investigation of potential synergistic effects when combined with established drugs

-

Exploration of applications beyond antimicrobial activity, such as in cancer therapy and neurodegenerative diseases

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume